![molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3](/img/structure/B113165.png)
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Overview
Description
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde (CAS: 88525-51-3) is a chlorinated benzodioxole derivative with the molecular formula C₈H₅ClO₃ and a molecular weight of 184.58 g/mol. Its IUPAC name is 7-chloro-1,3-benzodioxole-5-carbaldehyde, and it is also known by synonyms such as 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde and 3,4-methylenedioxy-5-chlorobenzaldehyde . The compound features a benzodioxole core substituted with a chlorine atom at position 7 and an aldehyde group at position 3. It is used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive aldehyde functionality and electron-withdrawing chlorine substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde typically involves the chlorination of benzo[1,3]dioxole followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzodioxole ring. Subsequent formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-benzo[1,3]dioxole-5-carboxylic acid.
Reduction: 7-Chloro-benzo[1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives with tailored properties.
Compound Derivative | Structural Features | Potential Applications |
---|---|---|
6-Chloro-benzo[1,3]dioxole-4-carbaldehyde | Similar dioxole structure | Antimicrobial agents |
7-Methoxy-benzo[1,3]dioxole-5-carbaldehyde | Methoxy substitution | Potentially different biological activities |
5-Bromo-benzo[1,3]dioxole | Bromine substitution | Different reactivity profiles |
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial properties. Research indicates that it may exhibit activity against specific bacterial strains, making it a candidate for further development in antimicrobial therapies.
Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against Mycobacterium tuberculosis. The structure-activity relationship highlighted the importance of the chloro group in enhancing biological activity against this pathogen.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds derived from this compound may inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound has shown promise in combating various bacterial infections.
Data Table on Antimicrobial Activity :
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 μg/mL |
This compound | Escherichia coli | 64 μg/mL |
Industry
The compound is also utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into various polymeric structures and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and aldehyde groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 7-chloro-benzo[1,3]dioxole-5-carbaldehyde vary in substituents (e.g., halogens, alkoxy groups) and their positions on the benzodioxole scaffold. Below is a detailed comparison:
7-Methoxy-benzo[1,3]dioxole-5-carbaldehyde
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Differences: A methoxy (-OCH₃) group replaces the chlorine atom at position 7, making it less electronegative but more electron-donating. Reactivity: The methoxy group enhances nucleophilic aromatic substitution (NAS) reactivity compared to the chloro analog. For example, it reacts with thiazolidine-2,4-dione to form a yellow solid (58% yield) via Knoevenagel condensation, confirmed by ¹H-NMR (δ 7.72 ppm, aldehyde proton) and ESI-MS (m/z 278 [M-H]⁻) .
7-Bromo-benzo[1,3]dioxole-5-carbaldehyde
- Molecular Formula : C₈H₅BrO₃
- Molecular Weight : 229.03 g/mol
- Key Differences :
- Bromine (atomic radius: 1.85 Å) replaces chlorine (0.99 Å), increasing steric bulk and polarizability.
- Physical Properties : Higher boiling point (316.7°C) and density (1.782 g/cm³) compared to the chloro analog .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability for palladium-catalyzed transformations. A derivative, 5-bromo-6-(2-methylprop-1-en-1-yl)benzo[d][1,3]dioxole, was synthesized in 93% yield via Wittig olefination .
6-Bromo-benzo[1,3]dioxole-5-carbaldehyde
- Molecular Formula : C₈H₅BrO₃
- Molecular Weight : 229.03 g/mol
- Key Differences :
2,2-Difluoro-benzo[1,3]dioxole-5-carbaldehyde
- Molecular Formula : C₈H₅F₂O₃
- Molecular Weight : 202.12 g/mol
- Key Differences :
- Two fluorine atoms at position 2 enhance electronegativity and metabolic stability.
- Synthesis : Derived from 5-bromo-benzo[1,3]dioxole via chlorination, fluorination with HF/SbF₃, and formylation with DMF .
- Applications : Used in crop protection agents due to fluorine’s resistance to enzymatic degradation .
Table 1: Comparative Data for Benzodioxole-5-carbaldehyde Derivatives
Electronic and Steric Effects
- Chlorine vs. Methoxy : The chloro group is electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, the methoxy group is electron-donating, activating the ring for ortho/para substitution .
- Halogen Size : Bromine’s larger atomic radius reduces reaction rates in SN2 mechanisms compared to chlorine but enhances π-π stacking in crystal structures .
Biological Activity
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxole family, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data in structured formats.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The findings demonstrated that certain derivatives could induce cell cycle arrest and reduce tumor marker levels significantly.
Key Findings
- Cell Lines Tested : Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and Caco-2 (colorectal cancer).
- IC50 Values : The IC50 values for the most active compounds ranged from 3.94 to 9.12 mM, indicating varying levels of cytotoxicity across different cell lines.
- Mechanism of Action : Compound 2a (a derivative) caused G2-M phase arrest similar to the reference drug Doxorubicin (7.4%) .
Compound | Cell Line | IC50 (mM) | Mechanism |
---|---|---|---|
2a | Hep3B | 3.94 | G2-M Arrest |
2b | HeLa | 4.50 | G2-M Arrest |
Control | Doxorubicin | 7.4 | G2-M Arrest |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated using various assays, including the DPPH scavenging method. This assay measures the ability of a compound to donate electrons to stabilize free radicals.
Results from DPPH Assay
- DPPH IC50 Value : The antioxidant activity was quantified with an IC50 value of approximately 86.3 μM for related benzodioxole compounds, indicating moderate antioxidant capacity .
- Comparative Analysis : The antioxidant activity was compared against known antioxidants such as Trolox.
Compound | IC50 (μM) | Activity Level |
---|---|---|
7-Chloro-benzodioxole-5-carbaldehyde | 86.3 | Moderate |
Trolox | 7.72 | High |
Case Studies
- Study on Hepatocellular Carcinoma : A detailed investigation into the effects of benzodioxole derivatives on Hep3B cells revealed that compound 2a significantly reduced α-fetoprotein secretion, a marker for liver cancer progression .
- Antioxidant Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation of benzo[d][1,3]dioxole-5-carbaldehyde precursors. For example, iodination or bromination at the 6-position (as in 6-iodo or 6-bromo derivatives) is achieved via electrophilic substitution using reagents like iodine monochloride or bromine in the presence of Lewis acids. The chloro derivative may require analogous chlorination conditions or substitution from pre-halogenated intermediates. Key steps include:
- Halogenation: Use of halogenating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (0–25°C) to avoid overhalogenation .
- Purification: Flash column chromatography with hexanes/ethyl acetate gradients to isolate the product (85–93% yields reported for analogous iodo/bromo derivatives) .
- Critical Parameters: Excess reagent or prolonged reaction times may lead to dihalogenation by-products, necessitating meticulous monitoring via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while the dioxole methylene group appears as a singlet at δ 5.9–6.1 ppm. The chloro substituent causes deshielding of adjacent carbons (e.g., C-7 at δ 125–135 ppm in ¹³C NMR) .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1500 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]+ calculated for C₈H₅ClO₃: 184.9974) distinguishes isotopic patterns of chlorine .
Q. How is this compound utilized as a building block in multi-component reactions?
Methodological Answer: The aldehyde group participates in condensations, such as the four-component synthesis of pyrroles (e.g., with aniline, ethyl acetoacetate, and nitromethane). Key steps:
- Catalysis: Graphite (20 mol%) in refluxing nitromethane facilitates imine formation and cyclization .
- Workup: Purification via column chromatography (hexanes/EtOAc) yields products confirmed by NMR and LCMS .
Advanced Research Questions
Q. How does the chloro substituent affect reactivity in cross-coupling reactions compared to iodo/bromo analogs?
Methodological Answer: The C-Cl bond’s lower electrophilicity reduces efficacy in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to enhance reactivity include:
- Catalyst Optimization: Use of Pd(PPh₃)₄ with bulky ligands to stabilize intermediates .
- Microwave Assistance: Enhanced kinetics under microwave irradiation improve yields (e.g., 70% vs. 50% for thermal conditions) .
Contrastingly, iodo/bromo derivatives achieve >90% yields in Heck cyclizations due to better oxidative addition .
Q. What analytical challenges arise in differentiating regioisomers during synthesis?
Methodological Answer: Regioisomeric by-products (e.g., 5-chloro vs. 7-chloro) are resolved via:
- NOESY NMR: Spatial proximity of the aldehyde proton to dioxole methylene groups confirms substitution patterns .
- X-ray Crystallography: Where applicable, SHELX-refined structures (e.g., for bromo analogs) provide unambiguous assignments .
- GC-MS Retention Times: Polar columns (e.g., DB-5) separate isomers based on boiling points .
Q. How does this compound facilitate the synthesis of heterocyclic frameworks?
Methodological Answer:
- Chalcone Synthesis: Condensation with ketones (e.g., 2-acetylnaphthalene) under basic conditions yields α,β-unsaturated ketones, precursors to flavones .
- Aza-Wacker Cyclization: Oxidative coupling with amines forms indole derivatives via Pd(II)/Cu(I) catalysis, leveraging the aldehyde’s electrophilicity .
Q. What strategies mitigate discrepancies in reported reaction yields across studies?
Methodological Answer: Yield variability (e.g., 57–93% for similar reactions) arises from:
- Impurity Profiles: Trace moisture or oxygen degrades catalysts; strict anhydrous conditions (e.g., Schlenk line) improve reproducibility .
- By-Product Analysis: LCMS monitoring identifies intermediates (e.g., over-oxidation to carboxylic acids), guiding stoichiometric adjustments .
Properties
IUPAC Name |
7-chloro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUWLLIFJURHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350298 | |
Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88525-51-3 | |
Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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